4-Ethylbenzamide 4-Ethylbenzamide
Brand Name: Vulcanchem
CAS No.: 33695-58-8
VCID: VC2024969
InChI: InChI=1S/C9H11NO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
SMILES: CCC1=CC=C(C=C1)C(=O)N
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

4-Ethylbenzamide

CAS No.: 33695-58-8

Cat. No.: VC2024969

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

4-Ethylbenzamide - 33695-58-8

Specification

CAS No. 33695-58-8
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 4-ethylbenzamide
Standard InChI InChI=1S/C9H11NO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Standard InChI Key YKFAFWKDOSYQIP-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)N
Canonical SMILES CCC1=CC=C(C=C1)C(=O)N

Introduction

4-Ethylbenzamide is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. It is a derivative of benzamide, where an ethyl group is attached to the benzene ring at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Synthesis Methods

4-Ethylbenzamide can be synthesized through several methods:

  • Reaction of 4-Ethylbenzoic Acid with Ammonia or Amines: This involves forming an amide bond under acidic conditions.

  • Catalytic Hydrogenation of 4-Ethylbenzonitrile: This industrial method uses metal catalysts like palladium or platinum under high pressure and temperature.

Chemical Reactions

4-Ethylbenzamide undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized to form 4-ethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The compound can be reduced to 4-ethylbenzylamine using reducing agents such as lithium aluminum hydride.

  • Substitution: It participates in electrophilic aromatic substitution reactions, where the ethyl group directs incoming electrophiles to the ortho and para positions.

Biological Activities and Applications

4-Ethylbenzamide has been studied for its potential biological activities, including:

  • Antibacterial Properties: It shows activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with varying minimum inhibitory concentrations (MICs).

  • Antioxidant Properties: Research is ongoing to explore its antioxidant effects.

  • Pharmaceutical Applications: It is used as an intermediate in the synthesis of more complex molecules and is being researched for its role in drug development.

Industrial Applications

In addition to its biological and pharmaceutical applications, 4-ethylbenzamide is used in the production of polymers, resins, and other industrial chemicals due to its versatility as an organic intermediate.

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